molecular formula C6H3F3O2 B1600372 2-(trifluoromethyl)-4H-pyran-4-one CAS No. 204516-31-4

2-(trifluoromethyl)-4H-pyran-4-one

Cat. No. B1600372
CAS RN: 204516-31-4
M. Wt: 164.08 g/mol
InChI Key: VGHCSARTLMMHGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing this compound. One approach involves the condensation of diamines or amino (thio)phenols with in situ generated trifluoroacetonitrile (CF3CN) to form the desired product . The reaction proceeds via nucleophilic addition of CF3CN to the amino group of the diamine derivatives, followed by intramolecular cyclization.

Scientific Research Applications

Synthesis of Fluorinated Pyrans

Research has developed a straightforward approach for synthesizing structurally diverse and synthetically useful ring-fluorinated 4H-pyrans. This is achieved through a base-mediated cascade reaction of trifluoromethylated alkenes with 1,3-dicarbonyl compounds under mild conditions, showcasing two consecutive C-F substitutions (Yang et al., 2015).

Multicomponent Reactions for Cyclopentapyran Derivatives

A series of trifluoromethylated cyclopenta[b]pyran derivatives have been efficiently synthesized from 1,3-cyclopentanedione, arylaldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate via one-pot multi-component reactions. This methodology includes Michael addition and subsequent intramolecular cyclization, demonstrating the compound's utility in facilitating complex chemical transformations (Liu et al., 2012).

Mechanofluorochromic Materials

Studies on the mechanofluorochromic (MFC) properties of D-π-A 4H-pyran derivatives have shown that molecular symmetry significantly affects their MFC activities. Trifluoromethyl-substituted derivatives exhibit reversible MFC activities, contributing to the development of new and high-contrast MFC-active materials for potential applications in sensing and imaging (Wang et al., 2019).

Catalysis and Green Chemistry

Efforts to synthesize functionalized 2-amino-4H-pyrans have employed meglumine as a catalyst in a three-component reaction, illustrating an alternative approach for creating a diversity-oriented library of 4H-pyrans. This reflects the compound's role in promoting environmentally friendly chemical processes (Guo et al., 2013).

Antitumor Activities

Biocatalytic tandem multi-component reactions have been used for one-pot synthesis of a 2-amino-4H-pyran library, with in vitro evaluations showing promising antitumor activities against various cell lines. This highlights the potential of 2-(trifluoromethyl)-4H-pyran-4-one derivatives in medicinal chemistry and drug discovery (Yang et al., 2020).

properties

IUPAC Name

2-(trifluoromethyl)pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O2/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHCSARTLMMHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=CC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445979
Record name 2-(trifluoromethyl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204516-31-4
Record name 2-(trifluoromethyl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of KOtBu (729 mg, 6.49 mmol) in diethyl ether (10 mL) at 5° C. were added methyl 2,2,2-trifluoroacetate (767 mg, 5.99 mmol) and (E)-4-methoxybut-3-en-2-one (500 mg, 4.99 mmol). The reaction mixture was stirred at rt for 3 h, and quenched with water and then extracted with ether. Combined organic portions were dried over Na2SO4, filtered and concentrated. The residue was dissolved in isopropanol (150 mL) and 35% solution of hydrochloric acid (0.5 mL) and refluxed for 45 min. Then the solution was concentrated to remove alcohol and fractionated at reduced pressure to get the title product as yellow oil.
Name
Quantity
729 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
767 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 6
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